2,2,3,3-Tetrafluorobutanedioate
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Overview
Description
2,2,3,3-Tetrafluorobutanedioate is a fluorinated organic compound with the molecular formula C4H2F4O4 It is known for its unique chemical properties due to the presence of four fluorine atoms, which significantly influence its reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluorobutanedioate typically involves the fluorination of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where butanedioic acid is reacted with fluorinating agents in the presence of catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluorobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace fluorine atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluorobutanedioic acid, while reduction can produce tetrafluorobutanediol. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluorobutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluorobutanedioate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can modulate the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluorobutanediol: A related compound with similar fluorination but different functional groups.
2,2,3,3-Tetrafluoropropionate: Another fluorinated compound with a shorter carbon chain.
2,2,3,3-Tetrafluorobutane: A simpler fluorinated hydrocarbon.
Uniqueness
2,2,3,3-Tetrafluorobutanedioate is unique due to its combination of fluorine atoms and carboxylate groups, which provide distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high chemical stability and reactivity.
Properties
Molecular Formula |
C4F4O4-2 |
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Molecular Weight |
188.03 g/mol |
IUPAC Name |
2,2,3,3-tetrafluorobutanedioate |
InChI |
InChI=1S/C4H2F4O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12)/p-2 |
InChI Key |
YUDUFRYTKFGQCL-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-] |
Origin of Product |
United States |
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